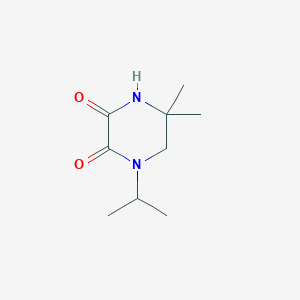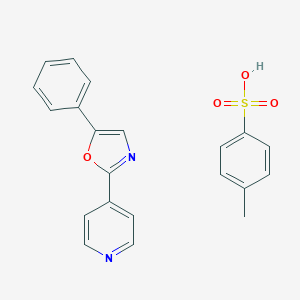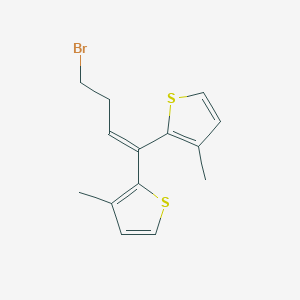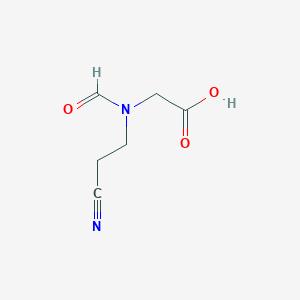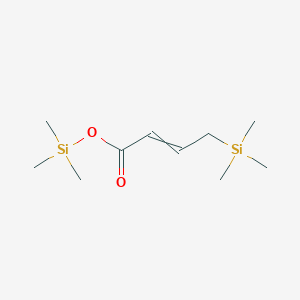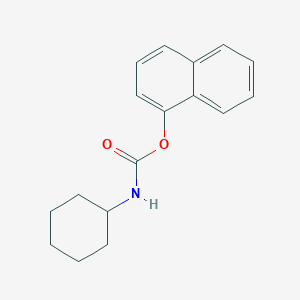
naphthalen-1-yl N-cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl N-cyclohexylcarbamate, also known as CPP or N-(1-naphthyl)carbamoylcyclohexane, is a compound that has been extensively researched for its potential use as a tool compound in neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory formation. Therefore, CPP has been widely used to study the role of NMDA receptors in various physiological and pathological conditions.
Wirkmechanismus
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. When glutamate binds to the receptor, it opens the channel, allowing the influx of calcium ions into the cell. This influx of calcium ions triggers various signaling pathways that are involved in synaptic plasticity, learning, and memory formation. naphthalen-1-yl N-cyclohexylcarbamate blocks the NMDA receptor by binding to the glycine site of the receptor, which is a co-agonist site that is required for the activation of the receptor. By blocking the glycine site, naphthalen-1-yl N-cyclohexylcarbamate prevents the activation of the NMDA receptor, thereby inhibiting the influx of calcium ions into the cell.
Biochemical and Physiological Effects
naphthalen-1-yl N-cyclohexylcarbamate has been shown to have various biochemical and physiological effects. In animal studies, naphthalen-1-yl N-cyclohexylcarbamate has been shown to impair learning and memory formation, suggesting that the NMDA receptor plays a crucial role in these processes. naphthalen-1-yl N-cyclohexylcarbamate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. These effects are thought to be due to the inhibition of the NMDA receptor, which reduces the influx of calcium ions into the cell and prevents cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using naphthalen-1-yl N-cyclohexylcarbamate in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of this receptor specifically, without affecting other glutamate receptors. Another advantage is that naphthalen-1-yl N-cyclohexylcarbamate is a well-characterized compound that has been extensively studied, which means that researchers can rely on the existing literature to guide their experiments. However, one of the limitations of using naphthalen-1-yl N-cyclohexylcarbamate is that it is a tool compound that is not suitable for clinical use. This means that the findings from lab experiments using naphthalen-1-yl N-cyclohexylcarbamate may not translate directly to clinical applications.
Zukünftige Richtungen
There are many future directions for research using naphthalen-1-yl N-cyclohexylcarbamate. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. By studying the role of the NMDA receptor in these disorders, researchers may be able to develop new treatments that target this receptor. Another area of interest is the development of new compounds that target the NMDA receptor. By developing new compounds, researchers may be able to overcome some of the limitations of naphthalen-1-yl N-cyclohexylcarbamate and develop compounds that are suitable for clinical use. Finally, there is a need for more research on the biochemical and physiological effects of naphthalen-1-yl N-cyclohexylcarbamate, particularly in animal models of neurological and psychiatric disorders. By understanding the effects of naphthalen-1-yl N-cyclohexylcarbamate in these models, researchers may be able to identify new targets for drug development and develop new treatments for these disorders.
Synthesemethoden
Naphthalen-1-yl N-cyclohexylcarbamate can be synthesized by reacting 1-naphthylamine with cyclohexyl isocyanate in the presence of a catalyst. The reaction yields naphthalen-1-yl N-cyclohexylcarbamate as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl N-cyclohexylcarbamate has been used extensively in neuroscience research to study the role of NMDA receptors in various physiological and pathological conditions. naphthalen-1-yl N-cyclohexylcarbamate is a selective antagonist of the NMDA receptor, which means that it blocks the activity of this receptor without affecting other glutamate receptors. By blocking the NMDA receptor, researchers can study the role of this receptor in various processes, including synaptic plasticity, learning, and memory formation.
Eigenschaften
CAS-Nummer |
101192-00-1 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
naphthalen-1-yl N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H19NO2/c19-17(18-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,18,19) |
InChI-Schlüssel |
SVASHIXCPGTFIU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC3=CC=CC=C32 |
Synonyme |
Carbamic acid, cyclohexyl-, 1-naphthalenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)




![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)


